Technical Deep Dive: 1-Azido-2,4-difluorobenzene in Chemical Biology and Synthesis
Technical Deep Dive: 1-Azido-2,4-difluorobenzene in Chemical Biology and Synthesis
Executive Summary
1-Azido-2,4-difluorobenzene (CAS: 91229-55-9) represents a critical class of fluorinated aryl azides utilized extensively in chemical biology, proteomics, and medicinal chemistry. Distinguished by its dual functionality, it serves as both a bioorthogonal "click" chemistry handle and a photoactivatable crosslinker. This guide provides a rigorous technical analysis of its physicochemical properties, synthesis, photolytic mechanisms, and applications in photoaffinity labeling (PAL). Special emphasis is placed on the mechanistic divergence between nitrene insertion and ring expansion, a pivotal consideration for experimental design in drug discovery.
Physicochemical Profile
The introduction of fluorine atoms at the 2- and 4-positions of the phenyl ring significantly alters the electronic properties of the azide group compared to non-fluorinated analogs. The electron-withdrawing nature of fluorine enhances the electrophilicity of the photogenerated nitrene, influencing its insertion efficiency.
| Property | Value | Note |
| IUPAC Name | 1-Azido-2,4-difluorobenzene | |
| CAS Number | 91229-55-9 | Often confused with 1-azido-4-fluorobenzene (3296-02-4) |
| Molecular Formula | C₆H₃F₂N₃ | |
| Molecular Weight | 155.11 g/mol | |
| Physical State | Pale yellow liquid | Light sensitive |
| Boiling Point | ~60–65 °C (at reduced pressure) | Volatile; avoid rotary evaporation to dryness |
| Density | ~1.3 g/mL | Estimated based on analogs |
| Solubility | DMSO, DMF, MeOH, CH₂Cl₂ | Low solubility in water |
| Absorption Max ( | ~260–280 nm | Activation typically requires UV-B or UV-A (300–365 nm) |
Synthesis & Manufacturing Protocol
Safety Warning: Organic azides are potentially explosive. All reactions must be performed behind a blast shield. Avoid concentrating the pure azide to dryness. Use plastic spatulas; avoid metal contact which can form shock-sensitive metal azides.
Protocol: Diazotization of 2,4-Difluoroaniline
The most robust synthetic route involves the diazotization of 2,4-difluoroaniline followed by nucleophilic displacement with sodium azide.[1]
Reagents:
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2,4-Difluoroaniline (1.0 equiv)[2]
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Sodium Nitrite (NaNO₂, 1.2 equiv)
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Sodium Azide (NaN₃, 1.5 equiv)
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Hydrochloric Acid (HCl, 6M) or H₂SO₄
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Solvent: Water/Acetonitrile mixture
Step-by-Step Methodology:
-
Diazotization: Dissolve 2,4-difluoroaniline in 6M HCl at 0 °C. Maintain temperature < 5 °C to prevent diazonium decomposition.
-
Activation: Dropwise add an aqueous solution of NaNO₂. The solution will turn clear/yellowish as the diazonium salt forms. Stir for 30 minutes at 0 °C.
-
Azidation: Carefully add an aqueous solution of NaN₃ dropwise. Caution: Vigorous evolution of N₂ gas will occur.
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Work-up: Stir for 2 hours at room temperature. Extract with diethyl ether or dichloromethane. Wash the organic layer with water and brine.
-
Purification: Dry over MgSO₄ and filter. Carefully remove solvent under reduced pressure (do not heat > 30 °C). Purify via silica flash chromatography (Hexanes/EtOAc) if necessary, though crude purity is often sufficient for immediate use.
Reactivity Profile & Mechanisms
1-Azido-2,4-difluorobenzene exhibits two distinct modes of reactivity, controlled by the energy input (Thermal/Catalytic vs. Photochemical).
A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In the dark, the azide group is relatively stable and serves as a bioorthogonal handle. It reacts selectively with terminal alkynes in the presence of Cu(I) to form stable 1,4-disubstituted 1,2,3-triazoles. This is the primary mode for "tagging" biomolecules.
B. Photolysis and Nitrene Chemistry
Upon UV irradiation (300–365 nm), the azide moiety extrudes molecular nitrogen (N₂) to generate a highly reactive singlet nitrene .[3] The fate of this nitrene is critical for photoaffinity labeling success.
Mechanistic Divergence:
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Singlet Nitrene Insertion (Desired): The singlet nitrene is highly electrophilic and can insert into neighboring C-H or N-H bonds, creating a covalent crosslink.
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Ring Expansion (Undesired): A major competing pathway is the rearrangement of the singlet nitrene into a benzazirine and subsequently a 1,2-didehydroazepine (a ketenimine-type intermediate). This species is long-lived and reacts with nucleophiles (e.g., water, amines) rather than inserting into the target protein, leading to non-specific labeling or hydrolysis.
The Fluorine Effect: Research indicates that while perfluorinated (pentafluoro) and 2,6-difluoro azides significantly suppress ring expansion (forcing the nitrene pathway), 1-azido-2,4-difluorobenzene occupies an intermediate ground. The single ortho-fluorine (C2) provides some stabilization, but less than the 2,6-disubstituted analogs. Consequently, users must be aware that ring expansion remains a competing side reaction.
Figure 1: Photolytic pathways of 1-azido-2,4-difluorobenzene. The competition between direct nitrene insertion (green) and ring expansion (red) dictates labeling efficiency.
Applications in Drug Discovery
Photoaffinity Labeling (PAL)
This compound is used to map small molecule-protein interactions.[4][5] A typical workflow involves:
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Probe Design: A ligand is derivatized with the azide (photophore) and an alkyne (enrichment handle).
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Incubation: The probe binds to the target protein in a complex biological lysate.
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Irradiation: UV light activates the azide, crosslinking the probe to the protein.
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Click Chemistry: The alkyne handle is reacted with a biotin-azide or fluorescent azide via CuAAC.
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Enrichment & Analysis: Biotinylated proteins are enriched on streptavidin beads and analyzed via LC-MS/MS.
Figure 2: Standard Activity-Based Protein Profiling (ABPP) workflow utilizing 1-azido-2,4-difluorobenzene.
Safety & Handling Guidelines
The "Rule of Six"
A standard safety heuristic for organic azides is the Rule of Six : The number of carbon atoms plus other non-nitrogen atoms should be at least six times the number of azide nitrogens (
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Calculation for C₆H₃F₂N₃:
Critical Precautions
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Solvent Compatibility: NEVER use halogenated solvents (DCM, CHCl₃) for reactions involving sodium azide, as di- and tri-azidomethane (extremely explosive) can form.
-
Storage: Store at -20 °C in the dark.
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Waste Disposal: Quench unreacted azide with weak acid (to decompose) or specific quenching reagents before disposal. Do not pour down the drain (reacts with copper/lead pipes).
References
-
Smolecule. (2025).[4][6] 1-Azido-2,4-difluorobenzene Properties and Synthesis. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43154601, 1-Azido-2,4-difluorobenzene. Retrieved from
- Gritsan, N. P., & Platz, M. S. (2006). Photochemistry of Azides: The Azide/Nitrene Interface.
- Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry, 55(11), 3640–3647. (Context on fluorine effect).
-
Vapourtec. (2011). Continuous flow photolysis of aryl azides. Retrieved from
Sources
- 1. Buy 1-Azido-2,4-difluorobenzene | 91229-55-9 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2023205206A1 - Lincosamides and uses thereof - Google Patents [patents.google.com]
- 8. Photochemical and thermal transformations of 1-aryloxy-2- and 4-azidoanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
